Boc-6-chloro-D-tryptophan
Overview
Description
Boc-6-chloro-D-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a Boc (tert-butoxycarbonyl) group, and a chlorine atom is substituted at the 6-position of the indole ring. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with D-tryptophan as the starting material.
Protection of Amino Group: The amino group of D-tryptophan is protected using Boc-anhydride in the presence of a base such as triethylamine.
Chlorination: The indole ring of the protected D-tryptophan is then chlorinated using reagents like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 6-position.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, iodide ions, and various bases.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as oxo derivatives.
Reduction: Reduced derivatives, including alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Boc-6-chloro-D-tryptophan is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: It serves as a tool in studying protein interactions and enzyme mechanisms due to its structural similarity to tryptophan.
Medicine: The compound is used in drug discovery and development, particularly in the design of tryptophan analogs for therapeutic purposes.
Industry: this compound is utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which Boc-6-chloro-D-tryptophan exerts its effects depends on its specific application. In biochemical research, it often acts as a substrate or inhibitor for enzymes that interact with tryptophan residues. The Boc-protected amino group prevents unwanted side reactions, allowing for more controlled studies of enzyme activity and protein interactions.
Molecular Targets and Pathways Involved:
Enzymes: Proteases, kinases, and other enzymes that recognize tryptophan residues.
Pathways: Signal transduction pathways, metabolic pathways involving tryptophan derivatives.
Comparison with Similar Compounds
6-Chloro-L-tryptophan: The enantiomer of Boc-6-chloro-D-tryptophan, used in similar research applications.
Boc-tryptophan: The Boc-protected form of tryptophan without the chlorine substitution.
6-Halogenated Tryptophan Derivatives: Other halogenated derivatives of tryptophan, such as 6-fluoro-D-tryptophan.
Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the chlorine substitution, which provides distinct reactivity and stability compared to other tryptophan derivatives. This makes it particularly useful in specific biochemical and pharmaceutical applications.
Properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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